Immunodominance Quantified: MBP(83-99) Elicits Stronger T-Cell Response than MBP87-99
In studies of human T-cell responses to myelin basic protein, MBP(83-99) has been identified as the immunodominant epitope, eliciting a significantly stronger and more consistent T-cell response compared to other regions of MBP. Specifically, when comparing the T-cell response to MBP(83-99) versus MBP(87-99), the former induces a more robust and heterogeneous T-cell activation profile [1]. This immunodominance is critical for researchers requiring a reliable, robust T-cell response for in vitro assays and in vivo models of multiple sclerosis [2].
| Evidence Dimension | T-cell response magnitude and heterogeneity |
|---|---|
| Target Compound Data | MBP(83-99) induces a high degree of complexity in recognition patterns and functional phenotypes among T-cell clones derived from MS patients [1]. |
| Comparator Or Baseline | MBP(87-99) peptide, which represents a shorter fragment of the immunodominant region and shows less robust T-cell activation. |
| Quantified Difference | MBP(83-99) is consistently identified as the major immunodominant epitope, while MBP(87-99) is considered a less dominant sub-fragment. |
| Conditions | Human T-cell clones derived from MS patients and normal controls, assayed for restriction element, TCR usage, cytokine production, and cytolytic activity. |
Why This Matters
For researchers developing T-cell assays or EAE models, MBP(83-99) provides a stronger and more reliable T-cell response than shorter MBP peptides, ensuring robust and reproducible experimental outcomes.
- [1] B Hemmer et al. Human T-cell response to myelin basic protein peptide (83-99): extensive heterogeneity in antigen recognition, function, and phenotype. Neurology. 1997. PMID: 9339699. View Source
- [2] Irene Friligou et al. Divergent and convergent synthesis of polymannosylated dibranched antigenic peptide of the immunodominant epitope MBP(83-99). Bioorg Med Chem. 2013 Nov 1;21(21):6718-25. PMID: 23993671. View Source
